N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Acylation: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and an appropriate catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond by reacting the acylated pyrazole with 4-acetylphenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific application. For instance, if it exhibits pharmacological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the trimethyl groups on the pyrazole ring.
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Has fewer methyl groups on the pyrazole ring.
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide: Contains an additional carbon in the alkyl chain.
Uniqueness
The presence of the 3,4,5-trimethyl substitution on the pyrazole ring in N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide may confer unique steric and electronic properties, potentially enhancing its reactivity or specificity in certain applications compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)10-9-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-8H,9-10H2,1-4H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGYFYAEYIWXOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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